molecular formula C14H22O3S B1583995 Heptyl p-toluenesulfonate CAS No. 24767-82-6

Heptyl p-toluenesulfonate

Cat. No. B1583995
CAS RN: 24767-82-6
M. Wt: 270.39 g/mol
InChI Key: BQPVBPLMUCJNOX-UHFFFAOYSA-N
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Description

Heptyl p-toluenesulfonate is a chemical compound with the molecular formula C14H22O3S . It is also known as heptyl toluene sulfonate or HPTS. The molecular weight of this compound is 270.39 g/mol .


Synthesis Analysis

While specific synthesis methods for this compound were not found, p-toluenesulfonic acid (PTSA) has been used as an efficient catalyst for various reactions . For instance, PTSA has been used as an acid catalyst for PET hydrolysis under relatively mild conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a heptyl group (seven carbon aliphatic chain) attached to a p-toluenesulfonate group . The IUPAC name for this compound is heptyl 4-methylbenzenesulfonate .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, p-toluenesulfonic acid (PTSA), a related compound, has been used as a catalyst in various reactions . For instance, PTSA has been used as a catalyst in the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .


Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a molecular weight of 270.39 g/mol . The compound is moisture sensitive .

Scientific Research Applications

Anticancer Research

Heptyl p-toluenesulfonate and its derivatives have been studied for their anticancer properties. A study by Cyr, Langler, & Lavigne (2008) revealed that the synthetic sulfonate ester, p-methoxyphenyl p-toluenesulfonate, showed selective toxicity towards breast cancer cells, causing cell cycle arrest and apoptosis. Additionally, Langler, Paddock, Thompson, Crandall, Ciach, & Kain (2003) identified p-methoxyphenyl p-toluenesulfonate as an effective antimalarial agent with pronounced activity against human skin cancer cells.

Protein Hydrolysis

In the field of biochemistry, Liu & Chang (1971) utilized p-toluenesulfonic acid in protein hydrolysis for the analysis of tryptophan. This method offered a convenient alternative to traditional hydrolysis techniques.

Chemical Synthesis and Radioiodination

This compound derivatives are used in chemical synthesis and radioiodination. Musachio & Lever (1992) described the use of p-toluenesulfonate esters in the synthesis of neuroreceptor ligands. This methodology facilitates the labeling of small molecules with radioactive iodine isotopes.

Environmental Engineering

In environmental engineering, Amat, Arques, López, Seguı́, & Miranda (2004) researched the degradation of p-toluenesulfonic acid, a model compound for sulfonic pollutants in industrial wastewaters, using ozone and UV radiation. This study contributes to the understanding of pollutant abatement techniques.

Nonlinear Optical Materials

This compound derivatives are also significant in the development of nonlinear optical materials. Suresh, Bahadur, & Athimoolam (2013) reported the growth and characterization of p-Toluidine p-Toluenesulfonate, a material with potential applications inoptoelectronics and photonics due to its nonlinear optical properties.

Anti-Allergic Agent Development

The development of anti-allergic agents has also incorporated this compound derivatives. For instance, Tada, Yamawaki, Ueda, Matsumoto, Matsuura, Yasumoto, Koda, & Hori (2002) evaluated derivatives of dimethyl(2-phenoxyethyl)sulfonium p-toluenesulfonate for their anti-allergic activity, aiming to develop treatments for type I allergic diseases.

Organic Synthesis

This compound and its analogs are utilized in various organic synthesis applications. Ichikawa, Hamada, Sonoda, & Kobayashi (1992) described a one-pot synthesis method using 2,2,2-trifluoroethyl p-toluenesulfonate to generate difluorovinyl carbonyl compounds.

Photovoltaics and Electronics

The use of this compound in the field of photovoltaics and electronics is evident in studies like Chinnasami, Manikandan, Chandran, Paulraj, & Ramasamy (2019). They investigated p-toluidine p-toluenesulfonate crystals, analyzing their potential in electronic and optoelectronic applications due to their unique photoconductivity and chemical etching patterns.

Safety and Hazards

Heptyl p-toluenesulfonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid contact with skin, eyes, and clothing, and to not breathe vapors or spray mist . It should be used only in well-ventilated areas and should not be ingested .

Future Directions

While specific future directions for Heptyl p-toluenesulfonate were not found, p-toluenesulfonic acid (PTSA), a related compound, has been used as a catalyst in various reactions and has potential for further applications . For instance, PTSA has been used as an acid catalyst for PET hydrolysis, suggesting potential applications in the recycling of PET .

properties

IUPAC Name

heptyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3S/c1-3-4-5-6-7-12-17-18(15,16)14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPVBPLMUCJNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344765
Record name Heptyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24767-82-6
Record name Heptyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of p-toluenesulfonate (tosyl) groups in the context of this research?

A1: p-Toluenesulfonate is often used as a leaving group in organic synthesis. In the context of high-energy halogen chemistry, tosylates like 2,6-Difluoro-7-hydroxy-2,6-dinitro-4-oxa-1-heptyl p-toluenesulfonate [] could potentially be used as intermediates for further reactions, possibly involving the substitution of the tosylate group with other nucleophiles. This could lead to the synthesis of new energetic materials with desired properties.

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